tert-butyl 3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)piperidine-1-carboxylate: is a complex organic compound featuring a pyrrolidine ring, a piperidine ring, and a benzo[d]imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Condensation Reactions: Formation of the benzo[d]imidazole ring through condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Cyclization Reactions: Cyclization of linear precursors to form the pyrrolidine and piperidine rings.
Protection and Deprotection Steps: Use of protecting groups to prevent unwanted reactions during intermediate steps.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: Oxidation reactions can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions are employed to reduce nitro groups or other oxidized functionalities.
Substitution: Nucleophilic substitution reactions are used to introduce various substituents onto the rings.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used for reduction reactions.
Substitution Reagents: Alkyl halides, amines, and alcohols are typical reagents for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Amines, alcohols, and hydrocarbons.
Substitution Products: Various substituted pyrrolidines and piperidines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with multiple rings. Biology: It serves as a ligand in biological studies, interacting with various proteins and enzymes. Medicine: Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through specific molecular interactions with biological targets. The benzo[d]imidazole moiety often interacts with enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Imidazole Derivatives: Other compounds containing the imidazole ring, such as clemizole and omeprazole.
Pyrrolidine and Piperidine Derivatives: Compounds with similar ring structures used in various chemical and biological applications.
Uniqueness: Tert-butyl 3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)piperidine-1-carboxylate stands out due to its complex structure and potential for diverse applications.
This compound represents a valuable tool in the fields of chemistry, biology, medicine, and industry, offering a wide range of applications and opportunities for further research and development.
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Properties
IUPAC Name |
tert-butyl 3-[3-(benzimidazol-1-yl)pyrrolidine-1-carbonyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-22(2,3)29-21(28)25-11-6-7-16(13-25)20(27)24-12-10-17(14-24)26-15-23-18-8-4-5-9-19(18)26/h4-5,8-9,15-17H,6-7,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXMTEWLRPEIHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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